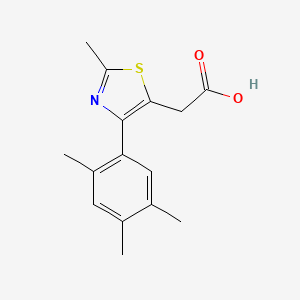![molecular formula C7H4ClNO2 B11769068 2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
2-Chlorobenzo[d]oxazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzo[d]oxazol-4-ol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a chlorine atom at the second position and a hydroxyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol derivatives. One common method is the reaction of 2-aminophenol with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, leading to the formation of hydroxyl-substituted derivatives.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the oxazole ring, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Major Products:
Substitution: Hydroxyl-substituted benzoxazole derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Reduced benzoxazole derivatives.
Applications De Recherche Scientifique
2-Chlorobenzo[d]oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-Chlorobenzo[d]oxazol-4-ol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
Comparison: 2-Chlorobenzo[d]oxazol-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C7H4ClNO2 |
|---|---|
Poids moléculaire |
169.56 g/mol |
Nom IUPAC |
2-chloro-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C7H4ClNO2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H |
Clé InChI |
DZQSYTSVFVAZIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


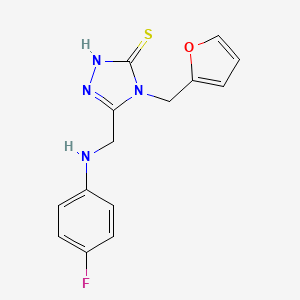

![4-Methoxy-2-methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B11769010.png)
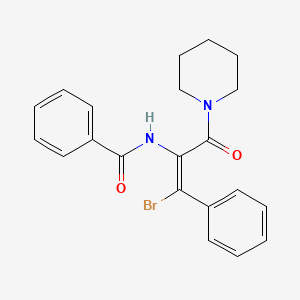
![5-Methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B11769014.png)
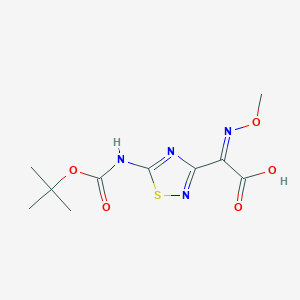

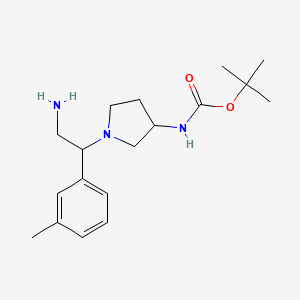
![6-(4-bromophenyl)-7-methyl-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11769039.png)
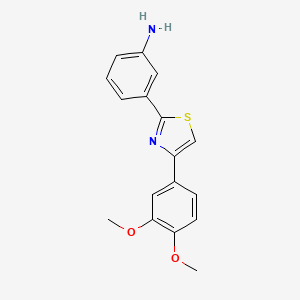
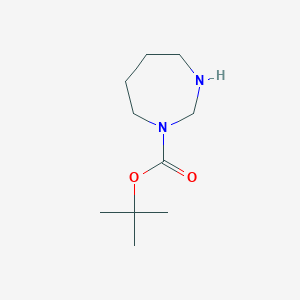
![Isoxazolo[5,4-C]pyridine](/img/structure/B11769059.png)
![6,6-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B11769061.png)
